6-(Methylamino)nicotinaldehyde

Lipophilicity Drug Design Permeability

Struggling to find a pyridine-3-carbaldehyde building block with balanced logP and a single H-bond donor for kinase hinge-binding? This compound directly addresses that gap. • Intermediate logP (XLogP3=0.6) optimizes ADME - between polar 6-amino (0.0) and lipophilic 6-dimethylamino (0.8) analogs. • Monomethylamino group provides a directional H-bond donor critical for hinge-region interactions in kinase inhibitor design. • Documented ALDH2 inhibitory activity (IC50=10 µM) serves as a reference scaffold for SAR exploration. Supplied with full analytical documentation (NMR, HPLC) and available for immediate global delivery.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 72087-21-9
Cat. No. B1319499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)nicotinaldehyde
CAS72087-21-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)C=O
InChIInChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9)
InChIKeyJXCZNHSXCGRJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)nicotinaldehyde Overview


6-(Methylamino)nicotinaldehyde (CAS 72087-21-9) is a heterocyclic aromatic aldehyde belonging to the class of aminonicotinaldehyde derivatives . It features a pyridine ring substituted with an aldehyde group at the 3-position and a methylamino group at the 6-position, giving it a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of more complex, bioactive molecules, including potential antiviral agents, anti-inflammatory drugs, and enzyme inhibitors .

Building BlockVersatile intermediate for bioactive molecule assembly
Heterocyclic CorePyridine-3-carbaldehyde with 6-methylamino substitution
Synthetic HandleAldehyde group enables condensation and cross-coupling reactions

6-(Methylamino)nicotinaldehyde: Why Analogs Cannot Substitute


Substituting 6-(methylamino)nicotinaldehyde with a generic aminonicotinaldehyde analog is not straightforward due to critical differences in their computed physicochemical properties that directly impact synthetic utility and final compound design [1]. The specific placement of the methylamino group at the 6-position, as opposed to the 2- or 4- positions, creates a unique electronic environment on the pyridine ring, influencing the reactivity of the aldehyde group and the nitrogen's coordination chemistry [2]. As shown in the quantitative evidence below, key parameters like lipophilicity (XLogP3), hydrogen bonding capacity, and topological polar surface area (TPSA) are measurably distinct for each regioisomer and N-substitution pattern [1].

Target: 6-(Methylamino)
Analogs (2-,4-, N,N-dimethyl, chloro)
6-position methylamino
Different regioisomeric electronic environment may alter aldehyde reactivity
Computed XLogP3 balance
Lipophilicity shift may disrupt ADME profile of derived leads
Single H-bond donor (secondary amine)
Zero-donor analogs preclude directional hydrogen bonding in inhibitor design

6-(Methylamino)nicotinaldehyde: Quantitative Differentiation


Intermediate Lipophilicity (XLogP3)

The computed partition coefficient (XLogP3) for 6-(Methylamino)nicotinaldehyde is 0.6 [1]. This value is 0.6 log units higher than that of the more polar 6-aminonicotinaldehyde (XLogP3 = 0.0), but 0.2 log units lower than the more lipophilic 6-(dimethylamino)nicotinaldehyde (XLogP3 = 0.8) [2]. This intermediate lipophilicity is a direct consequence of the monomethyl substitution on the amine, offering a balanced profile for both aqueous solubility and membrane permeability in downstream products.

XLogP3 Comparison
Head-to-head
0.6
Reported intermediate lipophilicity may support balanced ADME properties in lead optimization
Computed by XLogP3 (PubChem); compared to amino (0.0) and dimethylamino (0.8)
Lipophilicity Drug Design Permeability

TPSA and Passive Permeability Advantage

The TPSA of 6-(Methylamino)nicotinaldehyde is calculated to be 42 Ų [1]. This is significantly lower than the 56 Ų for 6-aminonicotinaldehyde, and closer to the 33.2 Ų for the dimethylamino analog [2]. A TPSA value below 60 Ų is particularly desirable as it correlates with good intestinal absorption and blood-brain barrier penetration for CNS drug targets [2].

TPSA Comparison
Head-to-head
42 Ų
TPSA below 60 Ų may support membrane permeability, offering an advantage over 56 Ų of the amino analog
Computed (PubChem); dimethylamino analog 33.2 Ų
Polar Surface Area Membrane Permeability Oral Bioavailability

Single Hydrogen Bond Donor for Synthon Control

6-(Methylamino)nicotinaldehyde possesses exactly one hydrogen bond donor (HBD), from the secondary amine, and three hydrogen bond acceptors (HBA) [1]. This contrasts with 6-(dimethylamino)nicotinaldehyde and 6-chloronicotinaldehyde, which have zero HBDs, and aligns with 6-aminonicotinaldehyde, which has one HBD from a primary amine [2]. The single, directional HBD of the methylamino group allows for highly specific intermolecular interactions in crystal engineering and targeted hydrogen bonding with biological receptors, a feature absent in the dimethyl and chloro analogs.

H‑Bond Donor Count
Head-to-head
1
Single directional H‑bond donor may enable specific target engagement for inhibitor design
Dimethylamino and chloro analogs have 0 donors; amino analog also has 1
Hydrogen Bonding Crystal Engineering Receptor Binding

ALDH2 Inhibitory Activity Profile

A BindingDB entry (BDBM50555605, CHEMBL4753971) reports an IC50 of 10,000 nM (10 µM) for 6-(methylamino)nicotinaldehyde against human mitochondrial aldehyde dehydrogenase (ALDH2) [1]. While other nicotinaldehyde derivatives are known substrates or inhibitors of aldehyde-metabolizing enzymes, direct comparative IC50 data for the closest analogs in the same assay are not publicly available. This data point establishes a baseline biological activity for this specific scaffold.

ALDH2 Inhibition
Class‑level inference
10 µM
Reported baseline inhibition provides a scaffold for SAR studies; requires further validation
BindingDB; acetaldehyde substrate, NADH formation
Aldehyde Dehydrogenase ALDH2 Enzyme Inhibition

6-(Methylamino)nicotinaldehyde: Optimal Procurement Scenarios


Lead Optimization: Balanced Lipophilicity

When a medicinal chemistry program requires a pyridine-3-carbaldehyde building block with an intermediate logP to fine-tune the ADME profile of a lead series. The XLogP3 of 0.6 for 6-(methylamino)nicotinaldehyde offers a sweet spot between the highly polar 6-amino analog (XLogP3=0.0) and the more lipophilic 6-dimethylamino variant (XLogP3=0.8), making it the preferred choice for balancing solubility and permeability [1].

Kinase Inhibitor Design: Controlled HBD

For the design of kinase inhibitors where a single, directional hydrogen bond donor is critical for hinge-region binding, 6-(methylamino)nicotinaldehyde provides a distinct advantage over N,N-dimethyl or chloro analogs that lack HBD capacity [1]. The monomethylamino group mimics the secondary amine interaction frequently required for potent kinase inhibition .

ALDH2 Tool Compound Development

Researchers exploring the SAR of aldehyde dehydrogenase inhibitors can use 6-(methylamino)nicotinaldehyde as a starting scaffold, given its documented, albeit modest, inhibitory activity against ALDH2 (IC50 = 10 µM) [1]. This compound can serve as a reference point for comparing N-substituted analogs to map the structural determinants of ALDH2 inhibition.

Application
Selection Property
Validation Focus
Lead optimization – balanced lipophilicity
Intermediate computed lipophilicity
Solubility-permeability balance in ADME assays
Kinase inhibitor hinge-region design
Single H‑bond donor (secondary amine)
Directional hydrogen bonding for target engagement
ALDH2 inhibitor SAR studies
Reported ALDH2 inhibitory scaffold
N‑substitution effect on ALDH2 inhibition (baseline IC50 context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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